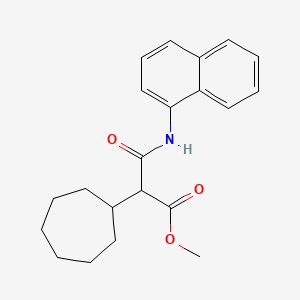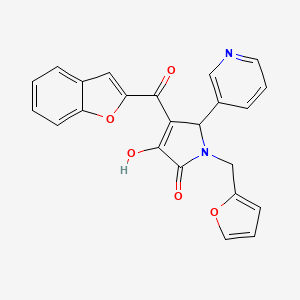
methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate
Vue d'ensemble
Description
Methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate, also known as MNAO, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MNAO belongs to the class of cycloheptyl-substituted α-ketoamides, which have been shown to possess a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective activities, methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate has been shown to exhibit anti-inflammatory and anti-oxidant activities. methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate also has several limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate. One potential direction is the development of methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate derivatives with improved pharmacological properties, such as increased solubility and decreased toxicity. Another potential direction is the investigation of the mechanism of action of methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate in more detail, which could lead to the identification of new therapeutic targets. Finally, the potential applications of methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate in other disease areas, such as cardiovascular disease and diabetes, could also be explored.
Applications De Recherche Scientifique
Methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. In addition, methyl 2-cycloheptyl-3-(1-naphthylamino)-3-oxopropanoate has been shown to exhibit neuroprotective effects in models of Parkinson's disease.
Propriétés
IUPAC Name |
methyl 2-cycloheptyl-3-(naphthalen-1-ylamino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-25-21(24)19(16-10-4-2-3-5-11-16)20(23)22-18-14-8-12-15-9-6-7-13-17(15)18/h6-9,12-14,16,19H,2-5,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEXNOZDJILLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCCC1)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-1,2-oxazinane](/img/structure/B4078461.png)

![N-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078470.png)


![6-amino-3-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078499.png)
![ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4078502.png)
![4-{3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1(2H)-phthalazinone](/img/structure/B4078510.png)
![2-chloro-N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078514.png)

![4-(1-benzofuran-2-ylcarbonyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078523.png)

![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-thiophenecarboxamide](/img/structure/B4078533.png)
![2-amino-4-[3-(benzyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4078548.png)